molecular formula C15H13Cl2N3OS B3619986 3,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B3619986
M. Wt: 354.3 g/mol
InChI Key: PEBMZSMRLDIGGT-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core substituted with two chlorine atoms at the 3- and 4-positions, a carboxamide group at position 2, and an N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl] side chain. The pyrazole-methyl moiety introduces steric bulk and hydrogen-bonding capabilities, which may modulate receptor binding or pharmacokinetic profiles.

Properties

IUPAC Name

3,4-dichloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3OS/c1-19(7-9-6-18-20(2)8-9)15(21)14-13(17)12-10(16)4-3-5-11(12)22-14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBMZSMRLDIGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the reaction of 3,4-dichlorobenzothiophene-2-carboxylic acid with N-methyl-1-methyl-1H-pyrazol-4-ylmethylamine under dehydration conditions to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

  • Reduction: The chloro groups can be reduced to form the corresponding hydrogens.

  • Substitution: The pyrazolyl and benzothiophenyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.

Major Products Formed:

  • Oxidation: 3,4-Dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-sulfoxide or sulfone.

  • Reduction: 3,4-Dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide with reduced chloro groups.

  • Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer effects.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and properties of related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Benzothiophene 3,4-Cl₂; N-methyl-N-[(1-methylpyrazol-4-yl)methyl] carboxamide ~400 (estimated) Dichlorination enhances lipophilicity; pyrazole linker may improve bioavailability
N-[(4-chlorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole 5-CF₃; thiazole-phenyl; 4-chlorobenzyl carboxamide ~500 (estimated) Trifluoromethyl group increases metabolic stability; thiazole enhances π-stacking
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide Benzamide 4-chloropyrazole-methyl; 2-methoxyphenyl ~330 (estimated) Methoxy group improves solubility; chloro-pyrazole contributes to halogen bonding
1-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Pyridazinedione 4-chlorophenyl; thiadiazole-carboxamide 347.8 Thiadiazole ring offers hydrogen-bond acceptor sites; pyridazinedione core may confer redox activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Thiazole-biphenyl Biphenyl-thiazole; 1-methylpyrazole-carboxamide 360.4 Biphenyl group enhances hydrophobic interactions; thiazole stabilizes planar conformation

Unique Aspects of the Target Compound

  • The combination of dichlorinated benzothiophene and pyrazole-methyl groups is structurally distinct from analogs in the evidence.
  • Compared to the thiadiazole-containing compound in , the target lacks a redox-active core but may exhibit greater stability under physiological conditions due to its saturated side chain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

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